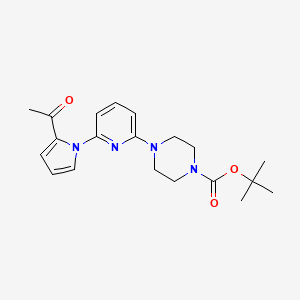

tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

Structural Features and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound exhibits a complex molecular architecture that combines three fundamental heterocyclic systems in a carefully orchestrated arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, this molecule is formally designated as 1-Piperazinecarboxylic acid, 4-[6-(2-acetyl-1H-pyrrol-1-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester, reflecting its systematic structural organization. The compound possesses the Chemical Abstracts Service registry number 1146080-83-2, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C20H26N4O3 reveals the presence of twenty carbon atoms, twenty-six hydrogen atoms, four nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that imparts unique chemical properties to the molecule. The structural complexity arises from the sequential connection of heterocyclic rings, beginning with the piperazine core bearing a tert-butyl carboxylate substituent at the 1-position, followed by attachment to a pyridine ring at the 4-position of the piperazine, and culminating with an acetyl-substituted pyrrole ring attached to the 6-position of the pyridine moiety.

The tert-butyl carboxylate functionality serves as a protecting group for the piperazine nitrogen, providing steric hindrance that influences both the chemical reactivity and conformational preferences of the molecule. This protecting group strategy represents a fundamental approach in organic synthesis, where temporary protection of reactive sites enables selective transformations at other positions within the molecule. The acetyl substituent on the pyrrole ring introduces an electron-withdrawing character that modulates the electronic properties of the entire heterocyclic system, creating opportunities for specific molecular interactions and chemical transformations.

Role of Piperazine, Pyridine, and Pyrrole Moieties in Molecular Design

The integration of piperazine, pyridine, and pyrrole moieties within a single molecular framework represents a sophisticated approach to heterocyclic design that leverages the unique properties of each ring system. The piperazine moiety, characterized by its six-membered ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to participate in hydrogen bonding interactions. Research has demonstrated that piperazine-containing compounds exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antioxidant properties, making this heterocycle one of the most sought-after structures for drug development.

The piperazine ring system possesses two primary nitrogen atoms that contribute to improved pharmacokinetic properties of drug candidates through their appropriate pKa values, leading to enhanced water solubility and bioavailability. The N-4 nitrogen of piperazine can function as a basic amine, while the N-1 nitrogen can readily accommodate hydrogen bond acceptors and hydrophobic groups through connection to other heterocyclic systems without introducing stereochemical complexity. This dual functionality makes piperazine an ideal linker between different pharmacophoric elements within a single molecule.

The pyridine component brings additional complexity and functionality to the molecular design through its unique electronic properties and structural characteristics. Pyridine, derived from the Greek words meaning "fire" and "aromatic bases," represents a six-membered aromatic ring where one methine group is replaced by a nitrogen atom, endowing it with both basicity and polarity. The nitrogen atom in pyridine possesses a non-bonding electron pair that participates in hydrogen bonding with biological targets and significantly enhances the pharmacokinetic properties of compounds containing this heterocycle.

Comparative analysis between pyridine and benzene reveals important differences in their molecular descriptors that influence ligand interaction, selectivity, and reactivity within biological systems. Pyridine exhibits more negative highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to benzene, indicating a greater propensity to accept electrons and enhanced reactivity within biological receptors. The higher ionization energy of pyridine makes it more reactive as an electrophile, while its more negative chemical potential provides advantages in designing compounds that interact with positively charged or electron-deficient receptor sites.

| Molecular Descriptor | Pyridine | Benzene | Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | More negative | Less negative | Enhanced electron-accepting ability |

| Lowest Unoccupied Molecular Orbital Energy | More negative | Less negative | Increased reactivity in biological systems |

| Ionization Energy | Higher | Lower | Greater electrophilic reactivity |

| Chemical Potential | More negative | Less negative | Better interaction with electron-deficient sites |

| Chemical Hardness | Lower | Higher | Greater receptor flexibility |

The pyrrole moiety contributes its own distinctive properties to the overall molecular architecture, particularly its electron-rich aromatic character and ability to participate in diverse chemical transformations. Pyrrole-containing compounds have been extensively studied for their biological activities, with particular emphasis on their anticancer properties. The electron-rich nature of the pyrrole ring system makes it susceptible to electrophilic attack, while the nitrogen atom can participate in hydrogen bonding interactions that enhance binding affinity to biological targets.

The strategic positioning of the acetyl group on the pyrrole ring introduces an electron-withdrawing influence that modulates the electronic distribution throughout the heterocyclic system. This substitution pattern creates a balance between the electron-rich pyrrole ring and the electron-deficient acetyl carbonyl, resulting in a heterocycle with tuned reactivity and binding characteristics. Such careful electronic modulation represents a key principle in molecular design, where the placement of electron-donating and electron-withdrawing groups can be used to fine-tune the properties of complex molecules.

Historical Context of Heterocyclic Carboxylate Derivatives in Organic Chemistry

The development of heterocyclic carboxylate derivatives traces its origins to the foundational period of heterocyclic chemistry in the 1800s, marked by pioneering contributions from scientists such as Brugnatelli, Dobereiner, and Runge. The exponential growth of heterocyclic research following World War II established this field as one of the most complex and intriguing branches of organic chemistry, with heterocyclic compounds now representing approximately half of the over six million compounds recorded in Chemical Abstracts.

The historical significance of heterocyclic compounds extends beyond their numerical prevalence to their fundamental role in biological processes and natural product chemistry. These compounds are ubiquitously distributed in nature, particularly in nucleic acids, plant alkaloids, anthocyanins, and flavones, as well as in essential biomolecules such as chlorophyll, vitamins, proteins, and hormones. This widespread natural occurrence provided early chemists with both inspiration and practical targets for synthetic endeavors, leading to the development of increasingly sophisticated methods for heterocycle construction and modification.

The emergence of carboxylate protecting groups, particularly the tert-butyl ester functionality, represents a crucial advancement in synthetic organic chemistry that enabled the construction of complex heterocyclic systems. Di-tert-butyl dicarbonate, commonly known as tert-butoxycarbonyl anhydride, emerged as a versatile reagent for introducing tert-butyl carboxylate groups under mild conditions. This reagent revolutionized synthetic approaches by providing a reliable method for protecting amine functionalities while maintaining compatibility with a wide range of reaction conditions.

The development of tert-butyl carboxylate chemistry was driven by the unique properties of these protecting groups, including their stability under basic conditions and their facile removal under mildly acidic conditions. Research has demonstrated that tert-butyl carboxylates can be efficiently introduced through various methods, including direct esterification with tert-butanol, alkylation with tert-butyl bromide, or addition of isobutylene to carboxylic acids. The synthetic utility of these protecting groups extends to their role as carboxylating agents, where di-tert-butyl dicarbonate can trap carbanions generated by non-nucleophilic bases such as lithium diisopropylamide to form tert-butyl esters directly.

The evolution of synthetic methodologies for constructing complex heterocyclic carboxylates reflects broader trends in organic chemistry toward the development of efficient, selective, and environmentally benign synthetic processes. Modern approaches to heterocyclic synthesis increasingly emphasize the use of catalytic methods, microwave-assisted reactions, and flow chemistry techniques to achieve improved yields and reduced reaction times. These technological advances have enabled the synthesis of increasingly complex molecules such as this compound, which would have been challenging or impossible to prepare using earlier synthetic methods.

The contemporary understanding of heterocyclic carboxylate derivatives encompasses their roles as pharmaceutical intermediates, synthetic building blocks, and molecular probes for biological systems. The strategic combination of multiple heterocyclic systems within a single molecule represents an advanced approach to molecular design that leverages the unique properties of each component while creating new opportunities for molecular recognition and chemical reactivity. This approach has become increasingly important in drug discovery, where the incorporation of multiple pharmacophoric elements can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties.

| Historical Period | Key Developments | Impact on Heterocyclic Chemistry |

|---|---|---|

| 1800s | Initial discoveries by Brugnatelli, Dobereiner, Runge | Foundation of heterocyclic chemistry |

| Post-World War II | Exponential research growth | Establishment as major chemical discipline |

| Mid-20th Century | Development of protecting group chemistry | Enabled complex synthesis strategies |

| Late 20th Century | Introduction of di-tert-butyl dicarbonate | Revolutionized carboxylate protection methods |

| Early 21st Century | Advanced synthetic methodologies | Facilitated multi-heterocyclic construction |

Properties

IUPAC Name |

tert-butyl 4-[6-(2-acetylpyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-15(25)16-7-6-10-24(16)18-9-5-8-17(21-18)22-11-13-23(14-12-22)19(26)27-20(2,3)4/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEVFOKNUYONQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1C2=NC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671803 | |

| Record name | tert-Butyl 4-[6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-83-2 | |

| Record name | tert-Butyl 4-[6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the pyridine and piperazine rings. Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of functional groups to more reduced forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups make it an important intermediate in various synthetic pathways.

Biological Research

This compound is of interest in biological studies, particularly for its potential role in enzyme inhibition. It may act as a probe to investigate specific biological pathways or mechanisms, aiding in understanding cellular processes and disease mechanisms .

Medicinal Chemistry

In medicinal research, the compound is being explored for its therapeutic properties. It may serve as a lead compound for developing new drugs targeting diseases such as cancer or neurodegenerative disorders. The unique combination of functional groups may confer specific biological activities that warrant further investigation .

Industrial Applications

In industrial settings, this compound could be utilized in producing advanced materials such as polymers or coatings due to its chemical stability and reactivity . Its properties may also lend themselves to applications in pharmaceuticals and agrochemicals.

Case Study: Enzyme Inhibition

Research has indicated that derivatives similar to this compound exhibit promising enzyme inhibitory activity, suggesting potential applications in drug design targeting specific enzymes involved in disease pathways.

Case Study: Drug Development

Initial studies have explored the pharmacological properties of related compounds, demonstrating efficacy against various targets relevant to cancer therapy.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their substituents, synthetic routes, and physicochemical properties:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Electronic Effects : Chlorine atoms in Compound 42 act as electron-withdrawing groups, polarizing the pyridine ring and altering reactivity in further substitutions .

- Hydrogen Bonding: The pyrrole in the target compound and pyrazole in C18 offer hydrogen-bond donor/acceptor sites, critical for target engagement in drug design .

Biological Activity

Tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 1146080-83-2) is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.45 g/mol. The compound features a piperazine ring, a pyridine ring, and a pyrrole ring, contributing to its unique reactivity and potential biological interactions .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors within biological pathways. The presence of the pyridine and pyrrole moieties suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways, which are crucial in neurological functions . Further studies are required to elucidate the exact mechanisms through biochemical assays and receptor binding studies.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives with pyridine and piperazine structures have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis highlights that modifications on the pyridine ring can enhance cytotoxicity, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds derived from pyrrole and pyridine have been noted for their antimicrobial activities. In vitro evaluations suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially serving as a lead compound for developing new antibacterial agents .

Case Studies

Study 1: Anticancer Activity Evaluation

In a study investigating the anticancer potential of related compounds, it was found that derivatives with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines such as HepG2 (liver carcinoma) and A431 (epidermoid carcinoma). The presence of electron-donating groups on the aromatic rings was correlated with increased potency .

Study 2: Neuropharmacological Effects

A series of piperazine derivatives were evaluated for their effects on dopamine receptors. Compounds structurally related to this compound showed promising results in enhancing D2 receptor affinity, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Tert-butyl 4-(6-(2-acetylpyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate | Structure | Antitumor, Antimicrobial | TBD |

| Similar Compound A | Similar A | Anticancer | 5.0 |

| Similar Compound B | Similar B | Neuroprotective | 10.0 |

Future Directions

The ongoing research into this compound suggests its potential as a versatile scaffold for drug development. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by this compound.

- In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

- SAR Optimization : Modifying structural components to enhance potency and selectivity against targeted diseases.

Q & A

Q. Q1. What are optimal reaction conditions for coupling pyridinyl-pyrrole moieties to piperazine intermediates?

A1. Nucleophilic aromatic substitution (SNAr) is commonly used. For example, coupling tert-butyl piperazine-1-carboxylate with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C with K₂CO₃ as a base achieves yields up to 88.7% after 12 hours . Microwave-assisted Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts like XPhos or tetrakis(triphenylphosphine)palladium(0)) at 60–100°C for 3–12 hours in toluene/ethanol/water mixtures can further functionalize boronate esters with aryl halides, yielding >90% product .

Q. Q2. How do solvent and base selection impact substitution reactions?

A2. Polar aprotic solvents (e.g., 1,4-dioxane) enhance SNAr reactivity by stabilizing transition states. K₂CO₃ or Na₂CO₃ are preferred bases due to their moderate strength and solubility in biphasic systems. For Pd-catalyzed couplings, acetonitrile or toluene with aqueous Na₂CO₃ enables efficient ligand exchange and minimizes side reactions .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve low yields in Suzuki-Miyaura couplings of sterically hindered intermediates?

A3. Steric hindrance often slows oxidative addition. Use bulky ligands like XPhos or SPhos to stabilize Pd intermediates. Elevated temperatures (100°C) and prolonged reaction times (12–24 hours) improve conversion. Pre-activation of boronate esters with pinacol or trimethylboroxine can also enhance reactivity .

Q. Q4. What purification strategies are effective for isolating tert-butyl-protected piperazine derivatives?

A4. Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 8:1 → 4:1) separates Boc-protected intermediates. For polar byproducts, reverse-phase HPLC with acetonitrile/water (+0.1% TFA) is recommended. Trituration with ethyl acetate or diethyl ether removes unreacted starting materials .

Structural and Mechanistic Analysis

Q. Q6. What computational methods predict binding interactions of this compound with biological targets?

A6. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ligand-protein interactions, focusing on hydrogen bonding with the acetyl-pyrrole moiety and π-π stacking with pyridine .

Troubleshooting Data Contradictions

Q. Q7. How should researchers address discrepancies in reported reaction yields for similar compounds?

A7. Variability often stems from trace moisture or oxygen in Pd-catalyzed reactions. Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility. Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction times to prevent over-deborylation or ligand degradation .

Q. Q8. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

A8. Crystal packing forces (e.g., hydrogen bonds, van der Waals) can stabilize non-biological conformations. Compare solution-phase NOESY (Nuclear Overhauser Effect) data with X-ray results to identify flexible regions. For dynamic piperazine rings, variable-temperature NMR (VT-NMR) quantifies rotational barriers .

Biological and Pharmacological Applications

Q. Q9. What assays evaluate the compound’s potential as a kinase inhibitor?

A9. Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ values. Cellular assays (e.g., Western blotting for phosphorylated ERK or AKT) validate target engagement. Docking into kinase crystal structures (e.g., PDB 1ATP) identifies key interactions with the acetyl-pyrrole group .

Q. Q10. How can metabolic stability be assessed for this compound?

A10. Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS monitors parent compound depletion over 60 minutes. Structural modifications (e.g., replacing tert-butyl with trifluoroethyl) enhance metabolic resistance by reducing esterase susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.